
2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a pyrimidine derivative. Pyrimidine is a basic structure found in many important molecules, including the nucleotides cytosine, thymine, and uracil .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” are not available, similar compounds have been synthesized through various methods. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Chemical Synthesis and Pharmacological Properties
2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is part of a broader category of compounds known for their diverse pharmacological properties. A notable study involved the synthesis of a series of 4-piperazinopyrimidines displaying antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This chemical series was identified for its potent antiemetic activity, showcasing the potential for clinical applications in managing nausea and vomiting Mattioda et al., 1975.
Antibacterial Applications
Another area of research highlighted the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives. These compounds showed significant efficacy against gram-negative bacteria, including Pseudomonas aeruginosa. The study provides valuable insights into the structural-activity relationships necessary for antibacterial potency, offering a pathway for the development of new antibacterial agents Matsumoto & Minami, 1975.
Biocidal Agents
Research on pyrimido[2,1-c][1,2,4]triazines has uncovered compounds with significant biocidal effects, opening up avenues for their application in controlling microbial growth. Such compounds were synthesized through ring closure reactions, demonstrating the versatility of pyrimidine derivatives in developing antimicrobial agents El‐mahdy & Abdel-Rahman, 2011.
Heterocyclic Synthesis
The synthesis of novel N-cycloalkanes, morpholine, and piperazines derivatives incorporating a (thio)pyrimidine moiety has been explored, with implications for the development of new chemical entities with potential pharmacological applications. This research demonstrates the chemical flexibility of pyrimidine derivatives in creating diverse heterocyclic compounds Ho & Suen, 2013.
Analgesic and Anti-inflammatory Activities
The synthesis of pyrimidine and bispyrimidine derivatives has been investigated for their potential anti-inflammatory and analgesic activities. This research not only adds to the understanding of the therapeutic potentials of pyrimidine derivatives but also highlights the methodological advancements in synthesizing compounds with desired pharmacological profiles Sondhi et al., 2007.
properties
IUPAC Name |
2-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-12-15-7-5-14(17-12)19-10-8-18(9-11-19)13-4-2-3-6-16-13/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXSZNDURIQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


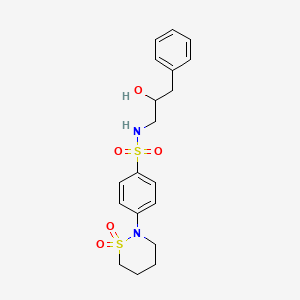
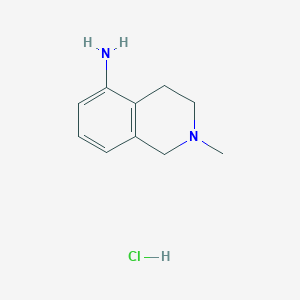

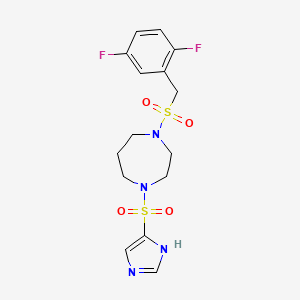
![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2733557.png)
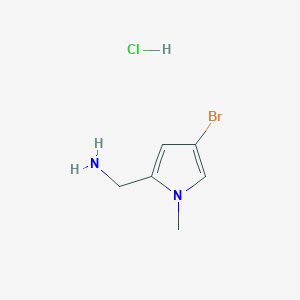
![N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2733559.png)
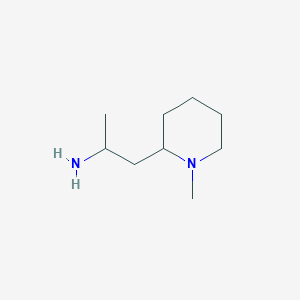

![3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol](/img/structure/B2733565.png)
![5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride](/img/structure/B2733566.png)
![4-[4-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]phenyl]-2-methyl-1,3-oxazole](/img/structure/B2733568.png)
